2-(3,5-dimethylphenoxy)-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}propanamide
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Overview
Description
2-(3,5-Dimethylphenoxy)-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}propanamide is a complex organic compound characterized by its unique structure, which includes a phenoxy group, a thiazole ring, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethylphenoxy)-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}propanamide typically involves multiple steps, starting with the preparation of the key intermediates. The process may include the following steps:
Preparation of 3,5-dimethylphenol: This can be achieved through the methylation of phenol using methyl iodide in the presence of a base such as potassium carbonate.
Formation of 3,5-dimethylphenoxyacetic acid: This involves the reaction of 3,5-dimethylphenol with chloroacetic acid in the presence of a base.
Synthesis of 4-methoxyphenylthiazole: This can be synthesized by reacting 4-methoxybenzaldehyde with thiosemicarbazide followed by cyclization.
Coupling of intermediates: The final step involves the coupling of 3,5-dimethylphenoxyacetic acid with 4-methoxyphenylthiazole in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dimethylphenoxy)-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}propanamide can undergo various types of chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Nucleophiles such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH4) can be used.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3,5-Dimethylphenoxy)-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3,5-dimethylphenoxy)-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Dimethylphenoxy)propanamide: Similar structure but with different substitution pattern on the phenoxy group.
2-(4-(3,5-Dimethylphenoxy)phenyl)acetic acid: Contains a phenylacetic acid moiety instead of a propanamide group.
Uniqueness
2-(3,5-Dimethylphenoxy)-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}propanamide is unique due to the presence of both a thiazole ring and a methoxyphenyl group, which may confer distinct biological and chemical properties compared to similar compounds.
Properties
Molecular Formula |
C23H26N2O3S |
---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
2-(3,5-dimethylphenoxy)-N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]propanamide |
InChI |
InChI=1S/C23H26N2O3S/c1-15-11-16(2)13-21(12-15)28-17(3)22(26)24-10-9-19-14-29-23(25-19)18-5-7-20(27-4)8-6-18/h5-8,11-14,17H,9-10H2,1-4H3,(H,24,26) |
InChI Key |
GWLCBVSDSMARNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OC(C)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)OC)C |
Origin of Product |
United States |
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